6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a fused thienopyridine core with a 6-acetyl group and a 2-(2-phenylacetamido) substituent. The thieno[2,3-c]pyridine scaffold is characterized by a thiophene ring fused to a pyridine ring at the 2,3-c positions, creating a bicyclic system with distinct electronic and steric properties.
Properties
IUPAC Name |
6-acetyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(22)21-8-7-13-14(10-21)25-18(16(13)17(19)24)20-15(23)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H2,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGUYYMHXBKXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[2,3-c]pyridine derivatives . Additionally, the use of cyanoacetamides in the presence of various reagents and catalysts can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of magnetically recoverable nano-catalysts, which can be easily separated from the reaction medium using an external magnet . This method offers advantages such as high surface area, simple preparation, and modification, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogs in the Thieno[2,3-c]pyridine Series
BI71772: 6-Acetyl-2-[2-(4-fluorophenyl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
The closest analog is BI71772 (CAS 899958-58-8, C₁₈H₁₈FN₃O₃S), which differs only by the presence of a 4-fluorophenyl group in the acetamido moiety instead of a phenyl group . Key comparisons include:
- Molecular Weight : 375.42 g/mol (vs. ~375 g/mol estimated for the target compound).
- Biological Activity: While specific data for BI71772 are unavailable, fluorinated analogs often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts.
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
This compound (CAS 193537-14-3) features a Boc-protected amine and an ethyl ester group instead of acetyl and carboxamide substituents . Key differences:
- Functional Groups : The ethyl ester and Boc group may confer lower polarity and higher stability during synthesis but require deprotection for biological activity.
Thieno[2,3-b]pyridine Derivatives
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide
This antiplasmodial agent () shares a carboxamide group but differs in core structure (thieno[2,3-b]pyridine vs. 2,3-c) and substituents (3,6-diamino, 5-cyano, fluorophenyl) .
- Core Structure Impact : The 2,3-b fusion alters ring geometry, affecting π-π stacking and hydrogen-bonding interactions with biological targets.
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
This derivative includes a methoxyphenyl and ethoxycarbonyl group, highlighting how electron-donating groups (e.g., methoxy) influence solubility and reactivity .
Physicochemical and Pharmacokinetic Properties
Substituent Effects on Activity
Biological Activity
6-acetyl-2-(2-phenylacetamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Its structure can be represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 5.12 ± 0.05 |
| Bacillus subtilis | 2.29 ± 0.05 |
| Pseudomonas aeruginosa | 2.48 ± 0.11 |
| Candida albicans | Not effective |
The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Candida albicans .
The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. Molecular docking studies suggest that the compound binds effectively to targets involved in cell wall synthesis and protein production.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated that modifications in the structure could enhance antimicrobial activity, particularly through the introduction of different substituents on the phenyl ring .
- Docking Studies : In silico docking studies demonstrated that the compound has a high binding affinity for bacterial enzymes crucial for survival. The binding interactions were analyzed using molecular dynamics simulations, confirming stability in the active site of target proteins .
Safety and Toxicity
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while the compound shows promising antimicrobial activity, further investigations are required to assess its cytotoxicity in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
